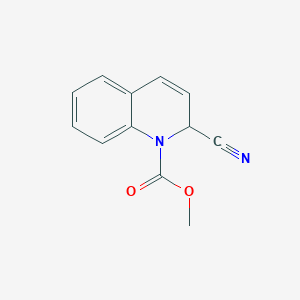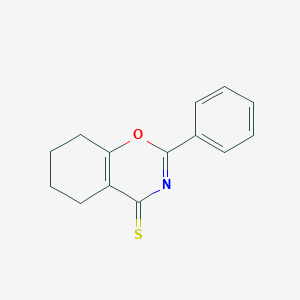![molecular formula C20H19N3O2 B11711101 6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)
6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactive properties and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its bioactive properties make it a candidate for studying biological pathways and interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application but often involves binding to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in similar applications.
Cyclopropylaniline derivatives: These compounds are used in the synthesis of bicyclo[3.1.0]hexanes and have similar chemical properties.
Uniqueness
What sets 6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1’-cyclopentane]-3-ene apart is its specific combination of functional groups and its unique spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19N3O2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-4-phenylspiro[1,3-diazabicyclo[3.1.0]hex-3-ene-2,1'-cyclopentane] |
InChI |
InChI=1S/C20H19N3O2/c24-23(25)16-10-8-15(9-11-16)18-19-17(14-6-2-1-3-7-14)21-20(22(18)19)12-4-5-13-20/h1-3,6-11,18-19H,4-5,12-13H2 |
Clave InChI |
SLIMGDFBHBKUFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)N=C(C3N2C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11711030.png)

![2,3,4,5,6-Pentachloro-N-{2-[(E)-({4-[(E)-({2-[(2,3,4,5,6-pentachlorophenyl)amino]ethyl}imino)methyl]phenyl}methylidene)amino]ethyl}aniline](/img/structure/B11711034.png)
![bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11711041.png)
![3-chloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711046.png)
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)-](/img/structure/B11711053.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(2-oxo-2,1-ethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11711073.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711080.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)

![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)
